![molecular formula C19H18N4O2S3 B11683076 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11683076.png)
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol, which is then reacted with an appropriate hydrazide to form the desired compound. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require refluxing to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general principles of organic synthesis, such as maintaining purity and yield optimization, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The key steps often include:
- Formation of Thiadiazole Derivative : The initial step involves the synthesis of the 1,3,4-thiadiazole ring through the reaction of appropriate thioketones with hydrazine derivatives.
- Introduction of Benzylsulfanyl Group : This is achieved by reacting the thiadiazole with benzyl sulfide.
- Hydrazone Formation : The final structure is obtained by condensing the thiadiazole derivative with an appropriate aldehyde (in this case, 2-methoxybenzaldehyde) to form the hydrazone linkage.
Characterization techniques such as NMR , FT-IR , and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing thiadiazole moieties have been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism often involves:
- Inhibition of Cell Proliferation : Compounds similar to 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide have been reported to inhibit cell growth by interfering with cell cycle progression.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways through the activation of caspases and modulation of mitochondrial membrane potential.
Compound | Cell Line | IC50 (μM) |
---|---|---|
Example A | HeLa | 29 |
Example B | MCF-7 | 73 |
Antimicrobial Activity
Thiadiazole derivatives have also shown promising results against various bacterial and fungal pathogens. The mechanism of action often involves:
- Disruption of Cell Membrane Integrity : These compounds can disrupt microbial cell membranes leading to cell lysis.
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in microbial metabolism.
Corrosion Inhibition
Recent studies indicate that this compound may serve as an effective corrosion inhibitor for mild steel in acidic environments. The effectiveness is attributed to:
- Adsorption on Metal Surfaces : The presence of sulfur and nitrogen atoms in the structure enhances adsorption onto metal surfaces, forming a protective layer.
- Electrochemical Properties : The compound’s electronic properties can be tuned to optimize its performance as a corrosion inhibitor.
Agricultural Applications
The potential use of thiadiazole derivatives as agrochemicals has also been explored. These compounds can act as:
- Pesticides : Their antimicrobial properties may be harnessed for developing new pesticides targeting specific plant pathogens.
- Plant Growth Regulators : Some studies suggest that these compounds can promote plant growth and enhance resistance against environmental stressors.
Materials Science Applications
In materials science, compounds like this compound are being investigated for their potential use in:
- Organic Electronics : Their unique electronic properties may allow for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Nanomaterials : Integration into nanostructured materials for enhanced performance in sensors or catalysis.
Mechanism of Action
The mechanism of action for 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with sulfur and nitrogen-containing biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
- 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide apart is its unique combination of a thiadiazole ring with a hydrazide moiety, which imparts distinct chemical and biological properties. This combination is less common compared to other similar compounds, making it a valuable subject for research .
Biological Activity
The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiadiazole ring and a hydrazone moiety. The synthesis typically involves the reaction of hydrazine derivatives with thiadiazole precursors, followed by various substitutions to enhance biological activity.
1. Antimicrobial Activity
The 1,3,4-thiadiazole scaffold has been extensively studied for its antimicrobial properties. Research indicates that derivatives of this scaffold exhibit significant antibacterial and antifungal activities. For instance:
- Activity Against Bacteria : Compounds with the thiadiazole ring showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Fungal Inhibition : The same derivatives also demonstrated antifungal activity against strains like Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Target Organism | Zone of Inhibition (mm) |
---|---|---|
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl} | S. aureus | 18 |
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl} | E. coli | 15 |
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl} | C. albicans | 17 |
2. Anticancer Activity
Research has shown that compounds containing the thiadiazole moiety can inhibit the growth of various cancer cell lines. The anticancer mechanism is often linked to the ability to induce apoptosis in tumor cells.
- Cell Line Studies : Studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human leukemia (HL-60) and other cancer cell lines .
Table 2: Anticancer Activity of Thiadiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl} | HL-60 | 0.15 |
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl} | CHO | 3.4 |
3. Anti-inflammatory Properties
Thiadiazole derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
4. Neuroprotective Effects
Some studies suggest that thiadiazole derivatives may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in various biological assays:
- A study by Sarafroz et al. synthesized multiple thiadiazole derivatives and evaluated their anticonvulsant activity using maximal electroshock seizure (MES) models . Results indicated that specific substitutions enhanced both lipophilicity and biological activity.
- Another investigation focused on the synthesis of hydrazone derivatives from thiadiazoles which were tested for their antioxidant activity alongside antimicrobial properties .
Properties
Molecular Formula |
C19H18N4O2S3 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H18N4O2S3/c1-25-16-10-6-5-9-15(16)11-20-21-17(24)13-27-19-23-22-18(28-19)26-12-14-7-3-2-4-8-14/h2-11H,12-13H2,1H3,(H,21,24)/b20-11+ |
InChI Key |
AAVPQNJZQQCRFI-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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